molecular formula C12H4Br2F6O6S2 B15233394 1,5-Bis(trifluoromethylsulfonyloxy)-2,6-dibromonaphthalene

1,5-Bis(trifluoromethylsulfonyloxy)-2,6-dibromonaphthalene

Cat. No.: B15233394
M. Wt: 582.1 g/mol
InChI Key: TXNKYIOIYSZZQQ-UHFFFAOYSA-N
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Description

2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) is a chemical compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of two bromine atoms and two trifluoromethanesulfonate groups attached to a naphthalene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) typically involves the bromination of naphthalene followed by the introduction of trifluoromethanesulfonate groups. One common method includes the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 2,6-dibromonaphthalene is then reacted with trifluoromethanesulfonic anhydride in the presence of a base like pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as alkyl or aryl groups.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck reactions to form more complex molecules.

    Reduction Reactions: The bromine atoms can be reduced to form naphthalene derivatives.

Common Reagents and Conditions

    Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.

    Coupling: Palladium catalysts and bases like potassium carbonate are typical.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

    Substitution: Alkyl or aryl naphthalene derivatives.

    Coupling: Biaryl compounds.

    Reduction: Naphthalene derivatives without bromine atoms.

Scientific Research Applications

2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Material Science: Employed in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Pharmaceuticals: Acts as an intermediate in the synthesis of various pharmaceutical compounds.

    Chemical Biology: Utilized in the study of biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) involves its ability to participate in various chemical reactions due to the presence of reactive bromine and trifluoromethanesulfonate groups. These groups facilitate the formation of new bonds and the introduction of functional groups into organic molecules. The compound’s reactivity is primarily driven by the electron-withdrawing nature of the trifluoromethanesulfonate groups, which makes the bromine atoms more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromonaphthalene: Lacks the trifluoromethanesulfonate groups, making it less reactive in certain reactions.

    1,5-Dibromonaphthalene: Differently substituted, leading to different reactivity and applications.

    2,6-Dichloronaphthalene: Chlorine atoms instead of bromine, resulting in different chemical properties.

Uniqueness

2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) is unique due to the presence of both bromine and trifluoromethanesulfonate groups, which provide a combination of reactivity and stability. This makes it a versatile compound in organic synthesis and various industrial applications.

Properties

Molecular Formula

C12H4Br2F6O6S2

Molecular Weight

582.1 g/mol

IUPAC Name

[2,6-dibromo-5-(trifluoromethylsulfonyloxy)naphthalen-1-yl] trifluoromethanesulfonate

InChI

InChI=1S/C12H4Br2F6O6S2/c13-7-3-1-5-6(10(7)26-28(23,24)12(18,19)20)2-4-8(14)9(5)25-27(21,22)11(15,16)17/h1-4H

InChI Key

TXNKYIOIYSZZQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=C(C=C2)Br)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F)Br

Origin of Product

United States

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